N-(3,5-dimethoxyphenyl)-3-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-DIMETHOXYPHENYL)-3-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}PROPANAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolo[1,5-a]pyrimidine core, a hydroxy group, and a dimethoxyphenyl group. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-DIMETHOXYPHENYL)-3-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}PROPANAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through a tandem aza-Wittig reaction of iminophosphorane with aromatic isocyanates or acyl chlorides.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through a nucleophilic substitution reaction, where the appropriate dimethoxyphenyl derivative reacts with the triazolopyrimidine intermediate.
Hydroxylation and Methylation: The hydroxy and methyl groups are introduced through selective hydroxylation and methylation reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-DIMETHOXYPHENYL)-3-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution reactions can introduce various functional groups onto the dimethoxyphenyl ring.
Scientific Research Applications
N-(3,5-DIMETHOXYPHENYL)-3-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}PROPANAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3,5-DIMETHOXYPHENYL)-3-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites and preventing substrate access . This inhibition can lead to alterations in cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A similar compound with a pyrazolo[3,4-d]pyrimidine core, known for its CDK inhibitory activity.
1,2,4-Triazolo[4,3-a]quinoxaline: Another related compound with a triazoloquinoxaline structure, exhibiting anticancer and antimicrobial properties.
Uniqueness
N-(3,5-DIMETHOXYPHENYL)-3-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to inhibit CDKs and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C17H19N5O4 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-(3,5-dimethoxyphenyl)-3-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide |
InChI |
InChI=1S/C17H19N5O4/c1-10-14(16(24)22-17(20-10)18-9-19-22)4-5-15(23)21-11-6-12(25-2)8-13(7-11)26-3/h6-9H,4-5H2,1-3H3,(H,21,23)(H,18,19,20) |
InChI Key |
VVTUETCITFOKDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=CN2)CCC(=O)NC3=CC(=CC(=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.